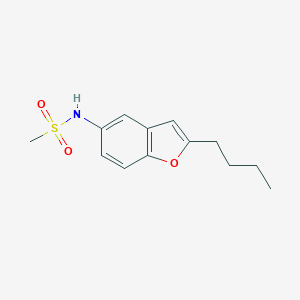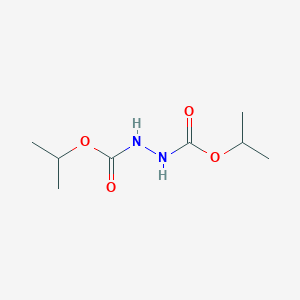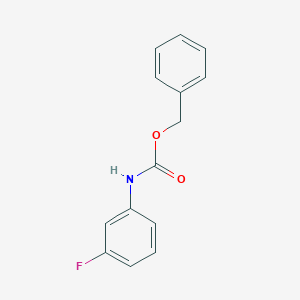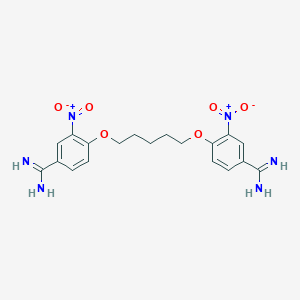
6-(alpha,alpha-Diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(alpha,alpha-Diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone, commonly known as DAPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DAPP is a small molecule that belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of DAPP is not fully understood, but it is believed to act on multiple targets in the body. DAPP has been shown to inhibit the activity of various enzymes, including tyrosine kinases and cyclooxygenases, which are involved in cancer cell growth and inflammation. DAPP also modulates the activity of neurotransmitters, such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
DAPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DAPP induces apoptosis and inhibits angiogenesis by reducing the expression of pro-angiogenic factors. In neurodegenerative diseases, DAPP reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DAPP has several advantages for laboratory experiments, including its high degree of purity, stability, and solubility in water and organic solvents. However, DAPP has some limitations, including its low bioavailability and potential toxicity at high doses. These limitations need to be addressed in future studies to fully understand the potential of DAPP as a therapeutic agent.
Zukünftige Richtungen
Future research on DAPP should focus on elucidating its mechanism of action and identifying its molecular targets. The development of more potent and selective derivatives of DAPP may also lead to the discovery of novel therapeutic agents for various diseases. Additionally, the pharmacokinetics and toxicity of DAPP need to be further studied to determine its safety and efficacy in humans.
In conclusion, DAPP is a promising compound that has potential therapeutic applications in various diseases. Its synthesis has been optimized to produce high yields of the compound, making it a viable candidate for further research. However, further studies are needed to fully understand its mechanism of action, molecular targets, and safety profile.
Synthesemethoden
The synthesis of DAPP involves the reaction of 6-bromo-2-(phenylacetylamino)pyridine with diphenylacetylpiperazine in the presence of a palladium catalyst. The reaction yields DAPP as a white solid with a high degree of purity. The synthesis of DAPP has been optimized to produce high yields of the compound, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
DAPP has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DAPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, DAPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
150319-80-5 |
|---|---|
Molekularformel |
C29H30N4O2 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
3-[4-[4-(2,2-diphenylacetyl)piperazin-1-yl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C29H30N4O2/c1-21-20-26(34)30-31-28(21)24-12-14-25(15-13-24)32-16-18-33(19-17-32)29(35)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,21,27H,16-20H2,1H3,(H,30,34) |
InChI-Schlüssel |
WTYQSBSCFKPORW-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
6-(alpha,alpha-diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(diphenylacetylpiperazinyl)pheny-5-methyl-4,5-dihydro-3-(2H)-pyridazinone 6-DMDP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



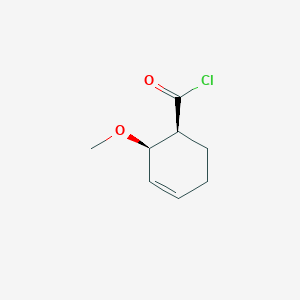
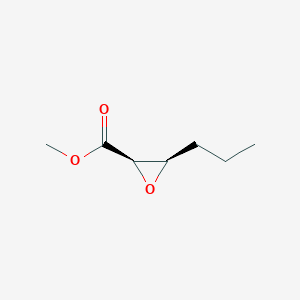

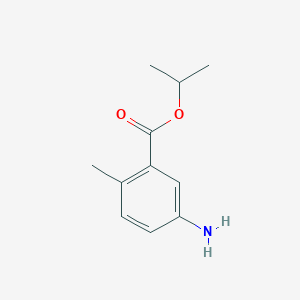


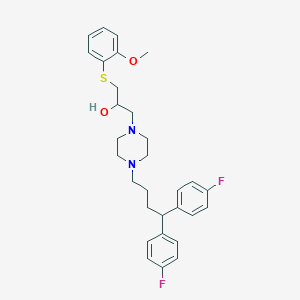
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)


